molecular formula C6H17NO3 B8686592 Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, hydroxide CAS No. 56742-57-5

Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, hydroxide

Cat. No. B8686592
CAS RN: 56742-57-5
M. Wt: 151.20 g/mol
InChI Key: RKTGAWJWCNLSFX-UHFFFAOYSA-M
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Patent
US06340559B1

Procedure details

The procedure of Example 1 was followed except that about 267 grams of DMEA, 300 grams of de-ionized water, and 125 grams of ethylene oxide were used. However, at the end of the nitrogen purge, about 4.5 grams of ethylenediamine were added. The product is a clear and colorless solution, and no color change was observed after one month of standing at room temperature.
Name
Quantity
267 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][OH:6])[CH3:3].[CH2:7]1[O:9][CH2:8]1>O>[OH-:6].[OH:6][CH2:5][CH2:4][N+:2]([CH2:7][CH2:8][OH:9])([CH3:3])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
267 g
Type
reactant
Smiles
CN(C)CCO
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
However, at the end of the nitrogen purge
ADDITION
Type
ADDITION
Details
about 4.5 grams of ethylenediamine were added
WAIT
Type
WAIT
Details
no color change was observed after one month
CUSTOM
Type
CUSTOM
Details
of standing at room temperature

Outcomes

Product
Name
Type
Smiles
[OH-].OCC[N+](C)(C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.